molecular formula C21H24N2O2 B2759142 N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide CAS No. 2418678-76-7

N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide

Cat. No. B2759142
CAS RN: 2418678-76-7
M. Wt: 336.435
InChI Key: WULNGFJNAJSCFS-UHFFFAOYSA-N
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Description

N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide is a chemical compound that has gained significant interest in scientific research due to its potential use in various fields. This compound is a member of the benzamide family and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide is not fully understood. However, studies have shown that it may act as a potent inhibitor of certain enzymes and proteins involved in disease progression. It may also modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide is its high potency and specificity, making it a valuable tool for studying various biological processes. However, its high cost and limited availability may limit its use in certain experiments. It is also important to note that this compound may have off-target effects, which should be considered when interpreting experimental results.

Future Directions

There are several future directions for the study of N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide. One of the major areas of interest is in the development of new therapeutic agents based on this compound. It may also be used as a molecular probe for the discovery of new drug targets. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, the synthesis method may be further optimized to improve yield and purity.

Synthesis Methods

The synthesis of N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide involves several steps. The first step is the preparation of 3-[(1-cyclobutylaziridin-2-yl)methoxy]benzaldehyde, which is then reacted with benzylamine to form the final product. This synthesis method has been optimized to produce high yields of N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide with high purity.

Scientific Research Applications

N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide has been extensively studied for its potential use in various fields of scientific research. One of the major applications is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of various diseases, including cancer and neurological disorders. It has also been studied for its potential use as a molecular probe in drug discovery and development.

properties

IUPAC Name

N-benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(22-13-16-6-2-1-3-7-16)17-8-4-11-20(12-17)25-15-19-14-23(19)18-9-5-10-18/h1-4,6-8,11-12,18-19H,5,9-10,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULNGFJNAJSCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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